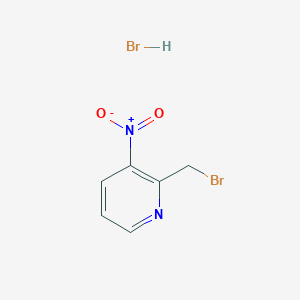

2-(Bromomethyl)-3-nitropyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Bromomethyl)-3-nitropyridine hydrobromide is a chemical compound with the molecular formula C6H5BrN2O2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-nitropyridine hydrobromide typically involves the bromination of 3-nitropyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more sustainable brominating agents is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-nitropyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and methoxy derivatives.

Reduction: The major product is 2-(Aminomethyl)-3-nitropyridine.

Oxidation: Oxidized products may include pyridine N-oxides.

Scientific Research Applications

2-(Bromomethyl)-3-nitropyridine hydrobromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-nitropyridine hydrobromide involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group is highly reactive and can be easily substituted by various nucleophiles, making it a versatile intermediate in organic synthesis. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

- 2-(Bromomethyl)pyridine hydrobromide

- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide

- 4-(Bromomethyl)pyridine hydrobromide

Uniqueness

2-(Bromomethyl)-3-nitropyridine hydrobromide is unique due to the presence of both a bromomethyl group and a nitro group on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

2-(Bromomethyl)-3-nitropyridine hydrobromide is a pyridine derivative characterized by its bromomethyl and nitro substituents, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer therapy due to its inhibitory effects on specific protein kinases.

- Molecular Formula : C₆H₆BrN₃O₂

- Molecular Weight : Approximately 297.93 g/mol

- Solubility : Enhanced solubility in polar solvents due to the hydrobromide salt form.

Research indicates that this compound acts primarily as an inhibitor of key protein kinases, specifically:

- Pim Kinase : Involved in cell survival and proliferation.

- mTORC (mammalian Target of Rapamycin Complex) : Plays a critical role in cellular growth and metabolism.

These interactions suggest that the compound may influence pathways associated with cancer cell growth and survival, making it a candidate for further investigation in oncological research.

Inhibition Studies

In vitro studies have demonstrated that modifications to the structure of this compound can enhance its potency against various cancer types. Notably, it has shown efficacy against:

- Pancreatic Cancer

- Prostate Cancer

- Breast Cancer

- Lung Cancer

The compound's ability to inhibit the association of Pim kinase with proteins involved in mRNA decapping processes suggests potential applications in modulating gene expression and cellular responses to stress.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-(Bromomethyl)-6-methylpyridine | 68470-59-7 | 0.86 | Contains a methyl group at position 6 |

| 3-Bromo-2-(bromomethyl)pyridine | 754131-60-7 | 0.82 | Has an additional bromo substituent |

| 5-(Bromomethyl)-2-methylpyridine | 718608-10-7 | 0.80 | Methyl substitution at position 2 |

| 2-(Bromomethyl)-5-chloropyridine | 1646152-49-9 | 0.78 | Chlorine substituent instead of nitro |

This table illustrates the diversity within pyridine derivatives while emphasizing the unique combination of functional groups present in this compound that contribute to its distinct reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the biological activities of this compound, revealing promising results:

- Cancer Cell Line Studies : In vitro assays conducted on various cancer cell lines showed significant antiproliferative effects, correlating with the structural modifications made to enhance activity against specific kinases.

- Protein Interaction Analysis : Binding affinity studies indicated a strong interaction with Pim kinase, suggesting that this compound could serve as a lead compound for developing novel anticancer therapies.

- In Vivo Studies : Preliminary animal studies are underway to assess the therapeutic efficacy of this compound in treating tumor models, focusing on its pharmacokinetics and bioavailability.

Properties

Molecular Formula |

C6H6Br2N2O2 |

|---|---|

Molecular Weight |

297.93 g/mol |

IUPAC Name |

2-(bromomethyl)-3-nitropyridine;hydrobromide |

InChI |

InChI=1S/C6H5BrN2O2.BrH/c7-4-5-6(9(10)11)2-1-3-8-5;/h1-3H,4H2;1H |

InChI Key |

WFCWBWRPVKQAKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)[N+](=O)[O-].Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.